molecular formula C9H6BrFN2 B3184018 3-Bromo-8-fluoroquinolin-4-amine CAS No. 1065088-27-8

3-Bromo-8-fluoroquinolin-4-amine

Cat. No. B3184018
CAS RN: 1065088-27-8
M. Wt: 241.06 g/mol
InChI Key: VGBXNIFPLUYCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-8-fluoroquinolin-4-amine” is a chemical compound that belongs to the class of quinolines . Quinolines are a group of organic compounds with a double-ring structure, which includes a benzene ring fused with a pyridine ring .


Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, often involves various protocols such as Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with bromine and fluorine substituents at the 3rd and 8th positions, respectively, and an amine group at the 4th position . The molecular formula is C9H5BrFN .


Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 226.05 . The compound is a solid at room temperature .

Mechanism of Action

The fluoroquinolones, a class of compounds that includes “3-Bromo-8-fluoroquinolin-4-amine”, interact with two bacterial targets, the related enzymes DNA gyrase and topoisomerase IV, both of which are involved in DNA replication . Quinolones form complexes of these enzymes with DNA, complexes that block movement of the DNA-replication fork and thereby inhibit DNA replication .

Safety and Hazards

The safety data sheet for “3-Bromo-8-fluoroquinolin-4-amine” indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “3-Bromo-8-fluoroquinolin-4-amine” and other quinoline derivatives could involve further exploration of their biological and pharmaceutical activities . Additionally, the development of new synthesis methods and the study of their interactions with various biological targets could be areas of future research .

properties

CAS RN

1065088-27-8

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

3-bromo-8-fluoroquinolin-4-amine

InChI

InChI=1S/C9H6BrFN2/c10-6-4-13-9-5(8(6)12)2-1-3-7(9)11/h1-4H,(H2,12,13)

InChI Key

VGBXNIFPLUYCGT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)Br)N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)Br)N

Origin of Product

United States

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